2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)
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Overview
Description
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture) is a chemical compound with the molecular formula C10H17BrO2. It is a tetrahydropyran derivative that contains a bromo-substituted butenyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various derivatives and complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran typically involves the reaction of 4-bromo-3-methyl-2-buten-1-ol with tetrahydro-2H-pyran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted tetrahydropyran derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
Scientific Research Applications
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and derivatives.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromo-substituted butenyl group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-butene
- 3-Methyl-3-buten-1-ol
- Tetrahydro-2H-pyran derivatives
Uniqueness
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is unique due to its specific structure, which combines a bromo-substituted butenyl group with a tetrahydropyran ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C20H34Br2O4 |
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Molecular Weight |
498.3 g/mol |
IUPAC Name |
2-[(Z)-4-bromo-3-methylbut-2-enoxy]oxane;2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane |
InChI |
InChI=1S/2C10H17BrO2/c2*1-9(8-11)5-7-13-10-4-2-3-6-12-10/h2*5,10H,2-4,6-8H2,1H3/b9-5+;9-5- |
InChI Key |
YONRTJUGRCMJSV-YEYRGWEPSA-N |
Isomeric SMILES |
C/C(=C\COC1CCCCO1)/CBr.C/C(=C/COC1CCCCO1)/CBr |
Canonical SMILES |
CC(=CCOC1CCCCO1)CBr.CC(=CCOC1CCCCO1)CBr |
Origin of Product |
United States |
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